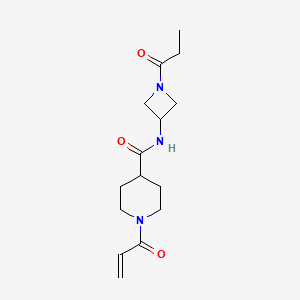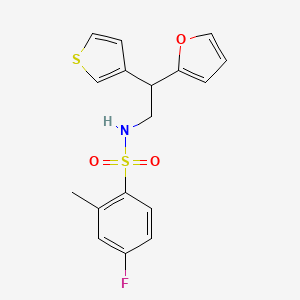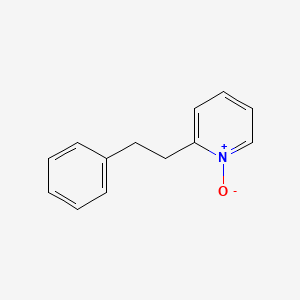
2-(2-Phenylethyl)pyridin-1-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethyl)pyridin-1-ium-1-olate, also known as PEPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and material science.
作用机制
The exact mechanism of action of 2-(2-Phenylethyl)pyridin-1-ium-1-olate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in tumor growth, microbial proliferation, and inflammatory response. 2-(2-Phenylethyl)pyridin-1-ium-1-olate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-Phenylethyl)pyridin-1-ium-1-olate has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of microbial proliferation, and the reduction of inflammation. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Phenylethyl)pyridin-1-ium-1-olate in lab experiments is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. However, one of the limitations of using 2-(2-Phenylethyl)pyridin-1-ium-1-olate is its instability in aqueous solutions, which can make it difficult to study its properties in biological systems.
未来方向
There are numerous future directions for research on 2-(2-Phenylethyl)pyridin-1-ium-1-olate, including the development of more stable derivatives that can be used in biological systems, the optimization of its synthesis method to improve yield and purity, and the exploration of its potential applications in other fields of science, such as catalysis and energy storage.
In conclusion, 2-(2-Phenylethyl)pyridin-1-ium-1-olate is a promising chemical compound that has potential applications in various fields of science, including medicine and material science. Its simple synthesis method, antitumor, antimicrobial, and anti-inflammatory properties, and potential for inducing apoptosis in cancer cells make it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other fields of science.
合成方法
2-(2-Phenylethyl)pyridin-1-ium-1-olate can be synthesized through a simple and efficient method that involves the reaction of 2-phenylethylamine and pyridine-1-oxide in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学研究应用
2-(2-Phenylethyl)pyridin-1-ium-1-olate has been extensively studied for its potential applications in various fields of science, including medicine and material science. In medicine, 2-(2-Phenylethyl)pyridin-1-ium-1-olate has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. In material science, 2-(2-Phenylethyl)pyridin-1-ium-1-olate has been used as a precursor for the synthesis of various metal complexes and nanoparticles.
属性
IUPAC Name |
1-oxido-2-(2-phenylethyl)pyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKOXYRDCFRTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)pyridin-1-ium-1-olate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

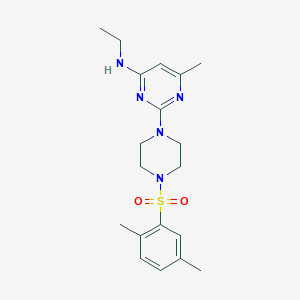
![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2775545.png)
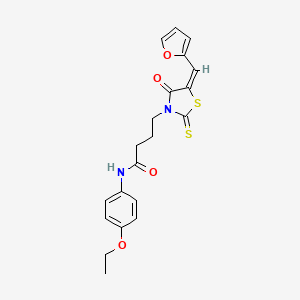

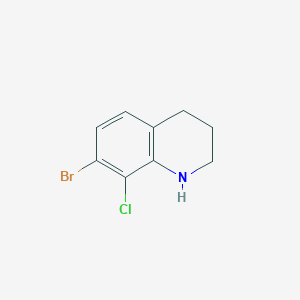
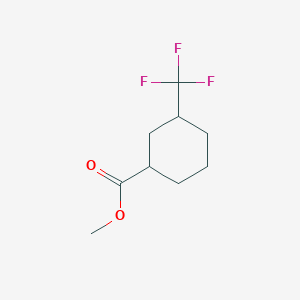
![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide](/img/structure/B2775554.png)

